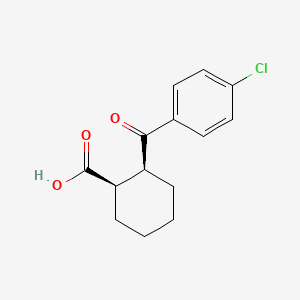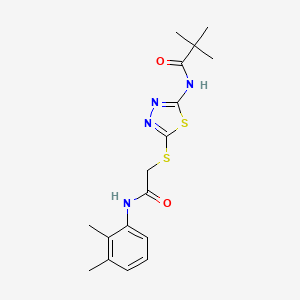
2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-ol" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and synthetic methods that could be relevant to the synthesis and analysis of similar structures. For instance, the synthesis of 2-aminopropane-1,3-diols and their immunosuppressive activity is discussed, which shares a similar backbone to the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with readily available starting materials. For example, the synthesis of 2-aminopropane-1,2,3-tricarboxylic acid involves cyclization and alkylation steps, followed by hydrolysis and esterification . Similarly, the synthesis of 1-aminopropan-2-ols via microwave-assisted ring opening of epoxides indicates a potential method for synthesizing beta-amino alcohols, which could be adapted for the target compound .
Molecular Structure Analysis
The molecular structure of the target compound would include an amino group and a difluorophenyl group attached to a methylpropanol backbone. The presence of fluorine atoms would influence the electronic properties of the molecule, as seen in the synthesis of methyl 2-(2,4-dinitrophenyl)aminopropanoate, where nitro groups affect the crystal growth and orientation .
Chemical Reactions Analysis
The reactivity of the amino group in such compounds is a key factor in their chemical behavior. For instance, the reaction of 1-amino-2,3-diphenylcyclopropenium ions with diketones to afford cyclopentadien-1-ols demonstrates the reactivity of amino-substituted compounds in ring-opening reactions . This could provide insight into potential reactions involving the amino group in the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the difluorophenyl group could affect the compound's lipophilicity and electronic properties, similar to how substituents affect the activity of 2-substituted 2-aminopropane-1,3-diols . The stereochemistry at the quaternary carbon, as mentioned in the synthesis of immunosuppressive 2-substituted 2-aminopropane-1,3-diols, would also be crucial in determining the compound's properties and activity .
Scientific Research Applications
Biofuel Production
- Anaerobic Isobutanol Production : A study explored the modification of the amino acid pathway in Escherichia coli to convert glucose to isobutanol, a leading candidate biofuel. Through engineering ketol-acid reductoisomerase and alcohol dehydrogenase for NADH dependence, anaerobic production of isobutanol at 100% theoretical yield was achieved, highlighting a significant step towards biofuel commercialization (Bastian et al., 2011).
Photopolymerization
- Nitroxide-Mediated Photopolymerization : Research introduced an alkoxyamine compound with a chromophore group for use as a photoiniferter in nitroxide-mediated photopolymerization (NMP2), demonstrating its effectiveness similar to that of conventional photoinitiators. This innovation suggests potential in developing advanced photopolymerization processes for various applications (Guillaneuf et al., 2010).
Antimalarial Activity
- Malaria Parasite Activity : A series of 1-aminopropan-2-ols synthesized through microwave-assisted ring opening of epoxides showed promising activity against Plasmodium falciparum strains, indicating their potential as therapeutic agents for malaria. This research contributes to the ongoing search for effective antimalarial compounds (Robin et al., 2007).
Anticancer Research
- Organotin(IV) Complexes as Anticancer Drugs : The study on amino acetate functionalized Schiff base organotin(IV) complexes revealed significant cytotoxicity against various human tumor cell lines. These findings suggest the potential of organotin(IV) complexes as effective anticancer drugs, offering a new avenue in cancer treatment research (Basu Baul et al., 2009).
Safety and Hazards
When using or handling this compound, the relevant operating specifications of the chemical laboratory should be observed, such as wearing suitable personal protective equipment, ensuring good ventilation during operation, and avoiding contact with skin and eyes . In addition, it should be stored and handled properly to prevent it from reacting with other chemicals and causing dangerous accidents .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other compounds in its class .
Pharmacokinetics
It is known that the compound has a molecular weight of 17316 and a predicted boiling point of 2812±350 °C .
properties
IUPAC Name |
2-amino-1-(2,4-difluorophenyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-10(2,13)9(14)7-4-3-6(11)5-8(7)12/h3-5,9,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMQASQSRACRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=C(C=C(C=C1)F)F)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548372.png)

![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2548377.png)

![3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2548382.png)

![3-[[1-[3-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2548384.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid](/img/structure/B2548385.png)

![2-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2548387.png)

![2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2548390.png)
![1-Phenyl-4-(p-tolyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2548393.png)
![4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine](/img/structure/B2548394.png)